molecular formula C31H29BO3 B12843263 4,4,5,5-Tetramethyl-2-(3-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B12843263
M. Wt: 460.4 g/mol
InChI Key: BNGUOQJQPNYTON-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a suitable diol under dehydrating conditions. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.

Industrial Production Methods

Industrial production methods for boronic esters generally involve large-scale batch reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors is also becoming more common to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Boronic esters can undergo oxidation to form boronic acids.

    Reduction: Reduction reactions can convert boronic esters back to their corresponding alcohols.

    Substitution: Boronic esters are key intermediates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry

Boronic esters are extensively used in organic synthesis for the formation of carbon-carbon bonds. They are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials.

Biology

In biological research, boronic esters are used as enzyme inhibitors and in the design of sensors for detecting carbohydrates and other biomolecules.

Medicine

Boronic esters have applications in medicinal chemistry, particularly in the development of proteasome inhibitors for cancer therapy.

Industry

In the industrial sector, boronic esters are used in the production of polymers and as intermediates in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of boronic esters in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boronic ester to the palladium catalyst. This process is followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
  • 9-Phenyl-9H-xanthene

Uniqueness

4,4,5,5-Tetramethyl-2-(3-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane is unique due to its specific structure, which combines the properties of boronic esters with the stability and reactivity of the xanthene moiety. This makes it particularly useful in specialized synthetic applications where both stability and reactivity are required.

Properties

Molecular Formula

C31H29BO3

Molecular Weight

460.4 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(9-phenylxanthen-9-yl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C31H29BO3/c1-29(2)30(3,4)35-32(34-29)24-16-12-15-23(21-24)31(22-13-6-5-7-14-22)25-17-8-10-19-27(25)33-28-20-11-9-18-26(28)31/h5-21H,1-4H3

InChI Key

BNGUOQJQPNYTON-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(C4=CC=CC=C4OC5=CC=CC=C53)C6=CC=CC=C6

Origin of Product

United States

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